molecular formula C8H6F3NO3 B1278921 2-amino-5-(trifluoromethoxy)benzoic Acid CAS No. 83265-56-9

2-amino-5-(trifluoromethoxy)benzoic Acid

Cat. No. B1278921
CAS RN: 83265-56-9
M. Wt: 221.13 g/mol
InChI Key: UXNGDCBPIGOZFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoromethyl-containing aromatic compounds is described in the papers. For instance, the synthesis of α-trifluoromethyl α-amino acids with aromatic subunits involves the rearrangement of 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, which are obtained from 5-fluoro-4-trifluoromethyloxazoles and benzyl alcohols . This method could potentially be adapted for the synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 2-amino-5-(trifluoromethoxy)benzoic acid is not directly analyzed in the papers, the structure of a related compound, 2-amino-5-chloropyridine–benzoic acid, is described. The carboxyl group in this compound is twisted away from the attached ring, and the molecules interact through hydrogen bonds, forming chains parallel to a specific crystallographic direction . Similar structural features might be expected for 2-amino-5-(trifluoromethoxy)benzoic acid, with the potential for hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving trifluoromethyl-containing compounds. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol involves hydrolytic cleavage and cyclization reactions . Additionally, trifluoroacetic acid is used to catalyze the condensation of aromatic amines with substituted benzaldehydes, followed by intramolecular cyclization to synthesize benzodiazepines . These reactions highlight the reactivity of the trifluoromethyl group and its utility in constructing complex molecules, which could be relevant to the chemical behavior of 2-amino-5-(trifluoromethoxy)benzoic acid.

Physical and Chemical Properties Analysis

Scientific Research Applications

Electrochemical Behavior and Reduction Mechanisms

  • Electrochemical Reduction: The electrochemical reduction of various benzoic acid derivatives, including 2-hydroxy-5-azo-benzoic acid, was studied, showing significant impact by the position of substituents and solution pH on their electrochemical behavior. The reduction process led to compounds like 5-amino salicylic acid, demonstrating the importance of benzoic acid derivatives in electrochemical applications (Mandić et al., 2004).

Synthesis and Characterization in Various Applications

  • Fluorescence Probes for Reactive Oxygen Species: Benzoic acid derivatives, similar to 2-amino-5-(trifluoromethoxy)benzoic acid, were synthesized for detecting reactive oxygen species. These compounds selectively responded to specific reactive species, indicating their potential use in biological and chemical applications for detecting and studying reactive oxygen species (Setsukinai et al., 2003).

Biosynthesis in Natural Products

  • Precursor in Natural Product Synthesis: Benzoic acid derivatives like 3-Amino-5-hydroxy benzoic acid are precursors for a large group of natural products, including ansamycins and mitomycins. The review on biosynthesis of AHBA-derived products highlights the significance of such benzoic acid derivatives in natural product synthesis (Kang et al., 2012).

Biological Activity and Interaction Studies

  • Biological Activity and Metal Interaction: Studies on benzoic acid derivatives like 2-amino-5-bromo benzoic acid focus on their biological activity and interaction with metals. These studies provide insights into the potential therapeutic and industrial applications of similar compounds (Jaber et al., 2021).

Spectroscopic and Computational Analysis

  • Spectroscopic Characterization: Benzoic acid compounds, including 2-amino-3,5-dibromobenzoic acid, have been characterized using spectroscopic techniques, highlighting their potential in various scientific research applications, especially in molecular characterization (Yıldırım et al., 2015).

Anticonvulsant Properties andNeuropharmacology

  • Anticonvulsant Properties: Research on compounds like 2-Amino-6-trifluoromethoxy benzothiazole, which has a structural similarity to 2-amino-5-(trifluoromethoxy)benzoic acid, revealed their potential as anticonvulsants. These studies contribute to the understanding of the role of such compounds in neuropharmacology and their potential therapeutic applications (Mizoule et al., 1985).

Spectrophotometry and Analytical Chemistry

  • Spectrophotometric Applications: Benzoic acid derivatives have been utilized in spectrophotometry for the detection of microamounts of metals in catalysts. This highlights their importance in analytical chemistry for precise and sensitive detection methods (Wang & Tang, 1996).

Redox Reactions and Chemical Synthesis

  • Redox-neutral C-P Bond Formation: The study of redox-neutral formation of C-P bonds in benzoic acid derivatives underscores their significance in organic synthesis and chemical reactions. This research provides insights into novel synthetic routes and chemical processes (Das & Seidel, 2013).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-amino-5-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNGDCBPIGOZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454693
Record name 2-amino-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-(trifluoromethoxy)benzoic Acid

CAS RN

83265-56-9
Record name 2-amino-5-(trifluoromethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(trifluoromethoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

5-(Trifluoromethoxy)isatin (15.0 g, 65 mmol) and potassium hydroxide pellets (4 g) were mixed in water (35 mL) and cooled to 0° C. With vigorous stirring, a solution of 30% aqueous hydrogen peroxide (11.7 g), potassium hydroxide pellets (5.8 g), and water (80 mL) was added drop-wise keeping the temperature below 10° C. After stirring 1 hour at 0 C, glacial acetic acid (22 mL) was added drop-wise, causing foaming and formation of a precipitate. The contents were stirred overnight and filtered to afford the 2-amino-5-trifluoromethoxybenzoic acid as an amber solid (12.5 g, 87%). A small amount was recrystallized from ethyl acetate-hexanes to afford amber needles for an analytical sample and the remaining compound was used without further purification: mp 142.5-144.2° C. 1H NMR (CDCl3, 300 MHz) 7.98 (s, 1H), 7.18 (d, 1H, J=8.0 Hz), 6.62 (d, 1H, J=8.0 Hz), 6.40 (brs, 2H). Anal. Calc'd for C8H6NO3F3: C, 43.45; H, 2.73; N, 6.33. Found: C, 43.40; H, 2.65; N, 6.35.
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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35 mL
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11.7 g
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0 (± 1) mol
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reactant
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80 mL
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22 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-nitro-5-trifluoromethoxybenzoic acid (56.8 g, 0.23 mol; see step (i) above) in EtOH (1000 mL) was added 10% Pd/C (5.7 g). The resulting solution was flushed with H2 for 5 h, filtered through Celite® and concentrated in vacuo to give the crude sub-title compound (49.7 g, 98%) as a solid that was used in the next step without further purification.
Quantity
56.8 g
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reactant
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1000 mL
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5.7 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Leroux, E Castagnetti… - The Journal of Organic …, 2003 - ACS Publications
Trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the N-protective group employed. N-tert-…
Number of citations: 19 pubs.acs.org
M Schlosser, E Castagnetti - European Journal of Organic …, 2001 - Wiley Online Library
Upon treatment of 1‐bromo‐2‐(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at −100 C, 3‐bromo‐2‐(trifluoromethoxy)phenyllithium is generated. It can be trapped as …
HS Chun, SJ Han, DS Shin, HS Pagire, SH Pagire… - Dyes and …, 2019 - Elsevier
A novel small-molecule fluorescent probe (4f) for staining blood in live zebrafish was identified. Compound 4f turns on the fluorescent property in the presence of albumin in the blood …
Number of citations: 1 www.sciencedirect.com
S Tentu, K Nandarapu, P Muthuraj… - Journal of Cellular …, 2018 - Wiley Online Library
A series of 2, 3‐dihydroquinazolinone derivatives were synthesized, characterized and their anticancer activity was determined. Among the compounds synthesized and screened, one …
Number of citations: 7 onlinelibrary.wiley.com

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